Icometasone enbutate

描述

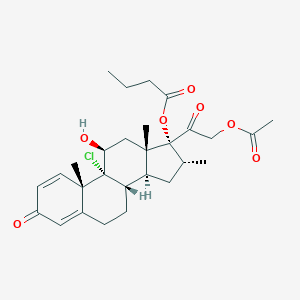

Structure

3D Structure

属性

CAS 编号 |

103466-73-5 |

|---|---|

分子式 |

C28H37ClO7 |

分子量 |

521.0 g/mol |

IUPAC 名称 |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 |

InChI 键 |

OVTRPNSKIPQZEC-NJLPOHDGSA-N |

SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |

手性 SMILES |

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |

规范 SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |

同义词 |

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate CL09 enbutate icometasone enbutate |

产品来源 |

United States |

Molecular Structure and Stereochemical Characterization

Definitive Molecular Formula and Weight

The chemical composition of icometasone (B32205) enbutate is defined by its molecular formula, C28H37ClO7. nih.gov This formula indicates that each molecule is composed of 28 carbon atoms, 37 hydrogen atoms, one chlorine atom, and seven oxygen atoms. Based on this composition, the molecular weight of icometasone enbutate is approximately 521.0 g/mol . nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C28H37ClO7 nih.gov |

| Molecular Weight | ~521.0 g/mol nih.gov |

Absolute Stereochemistry and Chiral Centers

The three-dimensional arrangement of atoms in this compound is complex and crucial for its interaction with biological receptors. The molecule contains several chiral centers, which are carbon atoms bonded to four different groups, resulting in stereoisomers. The precise spatial orientation, or absolute stereochemistry, is defined by its systematic IUPAC (International Union of Pure and Applied Chemistry) name: [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate. nih.gov This nomenclature specifies the configuration (R or S) at each chiral center, ensuring a single, specific stereoisomer.

Structural Relationship to Corticosteroid Precursors and Analogs (e.g., Mometasone (B142194) Furoate)

This compound belongs to a family of corticosteroids developed by modifying the basic hydrocortisone (B1673445) structure to enhance therapeutic properties. nih.govnih.gov Its structure is closely related to other synthetic corticosteroids like mometasone furoate. Both compounds share the fundamental steroid nucleus and have halogen substitutions, which generally increase anti-inflammatory potency. nih.govnih.gov

| Compound | Ester Group at C17 |

|---|---|

| This compound | Butanoate |

| Mometasone furoate | Furoate nih.gov |

Pharmacodynamics: Molecular and Cellular Mechanisms in Non Human Systems

Glucocorticoid Receptor Binding and Activation Dynamics

Glucocorticoid receptors are intracellular receptors found in the cytoplasm of cells. Upon binding with a glucocorticoid ligand, the receptor undergoes a conformational change, translocates to the nucleus, and interacts with specific DNA sequences or other transcription factors to modulate gene expression. wikidoc.org

In Vitro Receptor Affinity Profiling

Ligand-Receptor Interaction Kinetics

The kinetics of ligand-receptor interaction, including association and dissociation rates, influence the duration and intensity of the downstream cellular response. Detailed kinetic data specifically for Icometasone (B32205) enbutate binding to the glucocorticoid receptor in non-human systems is not present in the search results. However, the interaction of glucocorticoids with the GR generally involves the ligand diffusing into the cell, binding to the cytoplasmic receptor complex (which includes heat shock proteins), leading to the release of these proteins and activation of the receptor. wikidoc.org The activated receptor-ligand complex then translocates to the nucleus. wikidoc.org

Downstream Molecular Pathway Modulation

Following glucocorticoid receptor activation, Icometasone enbutate influences various molecular pathways, primarily to exert anti-inflammatory effects.

Regulation of Gene Expression (e.g., anti-inflammatory gene activation, mRNA degradation)

One of the primary mechanisms by which glucocorticoids, including this compound, exert their effects is by modulating gene expression. The activated glucocorticoid receptor complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either activation (transactivation) or repression (transrepression) of gene transcription. wikidoc.org Corticosteroids are known to activate anti-inflammatory genes and enhance the degradation of mRNA encoding specific inflammatory proteins. nih.gov This involves switching off activated inflammatory genes by inhibiting histone acetyltransferases (HAT) and recruiting histone deacetylase 2 (HDAC2) activity to the inflammatory gene transcriptional complex. nih.gov This is followed by the deacetylation of the acetylated GR after corticosteroid-binding repression of inflammatory genes regulated by NF-κB. nih.gov Studies on other glucocorticoids have shown they can stimulate the transcription of synthetic target genes regulated by GREs. nih.gov Furthermore, the regulation of inflammatory gene expression can involve the controlled and selective mRNA degradation, a process influenced by RNA-binding proteins. nih.gov

Enzymatic Activity Modulation (e.g., arachidonic acid inhibition)

Glucocorticoids modulate the activity of key enzymes involved in inflammatory pathways. A significant effect is the induction of phospholipase A₂ inhibitory proteins, collectively known as lipocortins (also referred to as Annexins). mims.commims.comiiab.mewikipedia.org These lipocortins inhibit the activity of phospholipase A₂, an enzyme that releases arachidonic acid from membrane phospholipids. mims.commims.comiiab.mewikipedia.org Arachidonic acid is a crucial precursor for the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mims.comiiab.mewikipedia.orglipidmaps.orgteknokrat.ac.idjustia.com By inhibiting phospholipase A₂ via lipocortin induction, this compound reduces the availability of arachidonic acid, thereby depressing the subsequent formation and activity of these pro-inflammatory eicosanoids. mims.commims.comiiab.mewikipedia.org

Agonistic Effects on Key Biochemical Syntheses (e.g., lipocortin synthesis)

As mentioned above, a key agonistic effect of this compound, shared with other glucocorticoids, is the induction or synthesis of lipocortins. mims.commims.comiiab.mewikipedia.orgncats.io This increased synthesis of lipocortins is a direct result of the glucocorticoid receptor-mediated modulation of gene expression, where the genes encoding lipocortins are upregulated. The subsequent increase in lipocortin levels leads to the inhibition of phospholipase A₂, thereby impacting the arachidonic acid pathway and reducing inflammation. mims.commims.comiiab.mewikipedia.org

Comparative Pharmacological Activity in Preclinical Models

Preclinical studies have aimed to characterize the pharmacological activity of this compound relative to established corticosteroids using various in vitro and ex vivo models.

Relative Potency Comparisons with Established Corticosteroids

Comparative studies are crucial for understanding the potential therapeutic index of a new corticosteroid. The relative potency of this compound has been assessed against other corticosteroids based on parameters such as receptor binding affinity and efficacy in inhibiting inflammatory responses in non-human systems.

Efficacy Assessment in In Vitro and Ex Vivo Non-Human Inflammatory Models

In vitro and ex vivo models are valuable tools for evaluating the direct effects of compounds on inflammatory processes at the cellular and tissue levels. These models allow for controlled investigations into the mechanisms of action and the assessment of efficacy independent of systemic physiological factors.

Studies utilizing in vitro models with immune cells and synoviocytes have been employed to evaluate the anti-inflammatory effects of steroids, such as methylprednisolone, by measuring cytokine production. nih.gov These types of models could be used to assess the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines in response to inflammatory stimuli.

Research on other corticosteroids, like mometasone (B142194) furoate, has demonstrated efficacy in in vivo non-human models of inflammation. For example, mometasone furoate showed anti-inflammatory activity in an experimental model of bacillus Calmette–Guérin (BCG)-induced uveitis in Wistar rats, reducing clinical signs of inflammation and decreasing the expression of inflammatory markers. nih.govmdpi.com Additionally, studies in a mouse skin epidermal hyperplasia model showed that mometasone furoate formulations could reduce inflammation. nih.gov While these studies specifically pertain to mometasone furoate, they illustrate the types of non-human inflammatory models that are relevant for assessing the efficacy of corticosteroids, including this compound.

Although specific detailed data on the efficacy of this compound in a broad range of in vitro and ex vivo non-human inflammatory models were not extensively detailed in the provided search results, the established anti-inflammatory mechanisms of corticosteroids and the use of such models for related compounds indicate the potential avenues for evaluating this compound's efficacy in a controlled preclinical setting.

Data Tables

Based on the available information, a comparative potency table with detailed quantitative data for this compound against multiple corticosteroids could not be constructed. However, the search results provide PubChem CIDs for several relevant corticosteroids, which can be presented in a table.

| Compound Name | PubChem CID |

| This compound | Not readily available in search results. Icometasone CID: 11407187 wikipedia.org |

| Budesonide | 5281004 guidetopharmacology.orgidrblab.cn (Note: Racemic mixture includes CID 40000 and 63006) guidetopharmacology.orgwikipedia.org |

| Fluticasone (B1203827) Propionate | 444036 nih.govnih.gov |

| Mometasone Furoate | 441336 guidetopharmacology.orgflybase.org (Also listed as 126963492 in one source) fishersci.catcichemicals.com |

| Betamethasone (B1666872) Dipropionate | 21800 nih.govuni.luwikipedia.org |

| Clobetasol (B30939) Propionate | 32798 nih.govwikidata.orgmims.com |

| Mometasone | 441335 nih.gov |

| Clobetasol | 5311051 nih.govwikipedia.org |

| Betamethasone | 9782 jhphs.orgmims.com |

Pharmacokinetics and Biotransformation in Non Human Mammalian Models

Absorption and Systemic Exposure Profiles in Rodent Models (e.g., Sprague-Dawley Rats)

The absorption and systemic exposure of icometasone (B32205) enbutate in Sprague-Dawley rats are significantly influenced by the route of administration.

Following a single dose, the absorption of radiolabeled icometasone enbutate was investigated after intravenous, oral, and intratracheal administration in male and female Sprague-Dawley rats. nih.gov Regardless of the administration route, the primary route of excretion for radioactivity was through the feces, with less than 10% of the dose being excreted in the urine. nih.gov This suggests that after oral and intratracheal administration, a significant portion of the compound and its metabolites are eliminated via the biliary or gastrointestinal tract.

After oral administration, the compound is absorbed, leading to systemic exposure. nih.gov For the intratracheal route, absorption appears to occur initially from the lungs, followed by absorption from the gastrointestinal tract, likely due to mucociliary clearance and subsequent swallowing of the compound. nih.gov

In Sprague-Dawley rats, the time to reach maximum blood concentration (Tmax) of radioactivity following oral administration was approximately 0.75 hours. nih.gov For intratracheal administration, while precise blood pharmacokinetic parameters were not determined due to the low radioactive dose, the distribution study results indicated initial rapid absorption from the lungs. nih.gov

Table 1: Peak Concentration and Time to Peak Concentration of Radioactivity after Oral Administration of this compound in Sprague-Dawley Rats

| Parameter | Value |

|---|---|

| Tmax (Time to Peak Concentration) | ~0.75 hours |

Data derived from studies on Sprague-Dawley rats following a single oral dose.

Distribution Dynamics Across Tissues and Organs

The distribution of this compound and its metabolites has been quantitatively assessed in various tissues and organs of Sprague-Dawley rats.

Following oral administration, the highest concentrations of radioactivity were observed one hour after administration in the liver, the small intestine, and its contents. nih.gov After intratracheal administration, the maximum radioactivity was initially found in the lungs and trachea, with subsequent distribution to the gastrointestinal tract. nih.gov

Table 2: Tissue Distribution of Radioactivity Following Administration of this compound in Sprague-Dawley Rats

| Route of Administration | Tissues with Maximum Concentration (at 1 hour post-dose) |

|---|---|

| Oral | Liver, Small Intestine and its contents |

| Intratracheal | Lungs, Trachea, followed by Gastrointestinal Tract |

Findings based on the distribution of radiolabeled this compound.

After the initial peak, radioactivity levels decreased in most tissues. nih.gov However, a slight increase in radioactivity was noted at 72 and/or 120 hours post-dose in the large intestine contents, carcass, lungs, and eyes, suggesting potential redistribution or sequestration of metabolites. nih.gov

Protein Binding Profile

The protein binding of this compound has been studied in both rat and human plasma. The binding was found to be saturable in both species, with no significant differences observed between them. nih.gov In studies with human serum albumin, the binding was determined to be non-saturable with a total binding capacity of 7.48 +/- 1.83 µmol/l, indicating that other proteins are also involved in the binding of this compound. nih.gov This binding was demonstrated to be reversible. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Metabolic Fate and Identification of Biotransformation Products

This compound undergoes extensive metabolism. nih.gov Research indicates that no unchanged parent compound is recovered in the bile or urine, highlighting the thorough nature of its biotransformation. nih.gov

At least nine distinct metabolites of this compound have been detected. nih.gov The metabolic profiles appear to vary depending on the route of administration, suggesting different metabolic pathways may be favored under different conditions. nih.gov

The primary route of excretion for this compound and its metabolites is through the feces, with less than 10% of the administered dose being excreted in the urine. nih.gov In studies involving bile-duct cannulated rats, approximately 80% of the administered dose was recovered in the bile. nih.gov This finding suggests that some degree of intestinal secretion also occurs. nih.gov

Data Tables

Table 1: Plasma Protein Binding Characteristics of this compound

| Parameter | Species | Finding | Citation |

| Binding Nature | Rat and Human Plasma | Saturable | nih.gov |

| Interspecies Difference | Rat vs. Human | No notable differences | nih.gov |

Table 2: Human Serum Albumin (HSA) Interaction with this compound

| Parameter | Finding | Citation |

| Saturability | Non-saturable | nih.gov |

| Total Binding Capacity | 7.48 +/- 1.83 µmol/L | nih.gov |

| Reversibility | Reversible | nih.gov |

Table 3: Metabolism and Excretion of this compound

| Parameter | Finding | Citation |

| Extent of Metabolism | Extensively metabolized | nih.gov |

| Unchanged Compound Recovery | None in bile or urine | nih.gov |

| Number of Metabolites Detected | At least nine | nih.gov |

| Primary Excretion Route | Fecal | nih.gov |

| Urinary Excretion | < 10% of dose | nih.gov |

| Biliary Excretion (in cannulated rats) | ~80% of dose | nih.gov |

Intestinal Secretion Phenomena

The intestinal secretion of this compound has been investigated in non-human mammalian models, primarily in Sprague-Dawley rats. These studies reveal a significant excretion pathway for the compound and its metabolites via the intestines, independent of biliary excretion.

Detailed research findings from studies involving the administration of radiolabeled ³H-icometasone enbutate to Sprague-Dawley rats have provided crucial insights into its excretion patterns. Following intravenous administration, the majority of the radioactivity was recovered in the feces. nih.gov In bile-duct cannulated rats, a significant portion of the administered dose, approximately 80%, was excreted in the bile. nih.gov However, a notable amount of radioactivity was also detected in the feces of these animals, indicating that a component of its elimination occurs directly through intestinal secretion. nih.gov

This direct intestinal secretion is a phenomenon observed with various xenobiotics and is often mediated by active transport proteins located on the apical membrane of enterocytes. For corticosteroids, a well-established mechanism for intestinal efflux is via P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. While direct studies confirming this compound as a P-gp substrate are not extensively available, the significant intestinal secretion observed in preclinical models suggests the involvement of such transporters.

| Excretion Route | Percentage of Administered Dose | Animal Model | Notes |

|---|---|---|---|

| Biliary Excretion | ~80% | Bile-duct cannulated Sprague-Dawley Rats | Represents the fraction of the dose eliminated via the bile. nih.gov |

| Fecal Excretion (Total) | Major Route | Sprague-Dawley Rats | Includes both unabsorbed drug (after oral administration), biliary-excreted drug, and directly secreted drug. nih.gov |

| Urinary Excretion | <10% | Sprague-Dawley Rats | Represents a minor route of elimination for this compound. nih.gov |

Chemical Synthesis, Derivatization, and Structure Activity Relationship Studies

Methodologies for Icometasone (B32205) Enbutate Synthesis and Purification

Specific detailed methodologies for the synthesis and purification of icometasone enbutate are not extensively described in the provided search results. However, general principles of steroid synthesis and purification are relevant. Steroids, including corticosteroids, are complex molecules with a tetracyclic nucleus. uomustansiriyah.edu.iq Their synthesis often involves multi-step procedures with careful control of stereochemistry. Purification methods for organic compounds, including steroids, can involve techniques such as chromatography. wikidoc.orghovione.com One mention notes purification methods in the context of microparticles containing this compound. hovione.com Another search result broadly mentions purification methods in relation to chemical reagents, including this compound. google.com

Synthetic Approaches to Novel Glucocorticoid Analogs

Synthetic efforts in the field of glucocorticoids focus on developing novel analogs with modified properties, such as increased potency, selectivity, or altered metabolic profiles. Various synthetic approaches are employed for creating novel glucocorticoid analogs. These can include modifications to the core steroid structure or the addition of different side chains and functional groups. For instance, research has explored the synthesis of nonsteroidal glucocorticoid receptor agonists, which contain different structural scaffolds compared to the typical steroid nucleus but aim to interact with the glucocorticoid receptor. acs.org Other studies have focused on synthesizing analogs of existing compounds, such as synephrine (B1677852) analogues, and evaluating their activity as glucocorticoid receptor agonists. mdpi.commdpi.com Efficient methods based on commercially available compounds have been proposed for the synthesis of certain analogs, with optimization of synthesis stages to reduce impurities and improve yields. mdpi.com Synthetic strategies can also involve the preparation of amino alcohols by reactions such as the reaction of azomethine ylide with aromatic aldehydes. mdpi.com The design and synthesis of new analogs can be guided by molecular modeling of how compounds interact with the glucocorticoid receptor. acs.org

Structure-Activity Relationships (SAR) Governing Glucocorticoid Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to glucocorticoids influence their potency and selectivity. Several structural features of corticosteroids are commonly accepted as important for glucocorticoid activity. A key requirement is the presence of a 3-keto-4-ene scaffold. researchgate.net

Modifications at various positions of the steroid nucleus can significantly alter activity. For example:

Halogenation, particularly fluorination at the 6α and 9α positions, is known to enhance glucocorticoid potency. uomustansiriyah.edu.iqresearchgate.netscribd.com

Substitution at the C-16 position can reduce mineralocorticoid activity. researchgate.netscribd.com

Adding an 11β-hydroxyl group increases glucocorticoid activity. scribd.com

A 17α-hydroxyl group can enhance anti-inflammatory effects while decreasing mineralocorticoid activity. scribd.com

The introduction of an unsaturated double bond at the C1-C2 position and a methyl group at the C16 position can increase glucocorticoid activity and decrease sodium retention. researchgate.net

The hydroxyl group at position 21 can be utilized to design ester prodrugs, such as acetate (B1210297) or phosphate (B84403) esters. researchgate.net

The binding affinity of glucocorticoids to the glucocorticoid receptor is strongly influenced by molecular size descriptors, including molecular volume, molecular weight, and Connolly surface area. researchgate.net Generally, within compounds that meet the main structural requirements for binding, an increase in volume of substituents at C17a and C17b can lead to increased glucocorticoid receptor binding affinity. researchgate.net

SAR studies also play a role in developing selective glucocorticoid receptor agonists (SEGRAs) or modulators (SEGRMs) that aim to separate the desired anti-inflammatory effects mediated by transrepression from the side effects associated with transactivation. mdpi.comfrontiersin.org

Here is a table summarizing some key SAR findings for corticosteroids:

| Structural Modification | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity | Other Effects | Source(s) |

| 3-keto-4-ene scaffold | Essential | - | - | researchgate.net |

| 11β-hydroxyl group | Increased | - | - | scribd.com |

| 17α-hydroxyl group | Enhanced anti-inflammatory | Decreased | - | scribd.com |

| 21-hydroxyl group | - | - | Allows for ester prodrugs | researchgate.net |

| 6α, 9α Halogenation (Fluorine) | Enhanced potency | Enhanced (for 9α) | Decreased metabolic rate (for 9α) researchgate.net | uomustansiriyah.edu.iqresearchgate.netscribd.comresearchgate.net |

| C1-C2 double bond | Increased | Decreased sodium retention | - | researchgate.net |

| C16 methyl group | Increased | Decreased sodium retention | - | researchgate.net |

| C17a and C17b substituents | Increased binding with increased volume | - | - | researchgate.net |

Application of Combinatorial and Parallel Synthesis in Steroid Chemistry

Combinatorial and parallel synthesis techniques have emerged as important tools in drug discovery and lead optimization, including in the field of steroid chemistry. scielo.brtjnpr.orgnih.govroutledge.comasynt.com These methodologies enable the simultaneous synthesis of large libraries of diverse compounds, significantly accelerating the process of identifying potential drug candidates and optimizing process conditions. routledge.comasynt.com

Steroids are of particular interest as scaffolds for combinatorial chemistry due to their rigid nucleus, which allows for versatile functionalization and side-chain substitution. scielo.br Combinatorial approaches can involve the construction of libraries around natural product core structures, including steroids. tjnpr.org This allows for the rapid synthesis and SAR exploration of numerous steroid analogs. tjnpr.org

Parallel synthesis, a technique often used in conjunction with combinatorial chemistry, involves carrying out multiple reactions simultaneously. asynt.com This is particularly useful for developing compound libraries and screening for optimal reaction conditions. asynt.com In steroid chemistry, parallel synthesis has been applied to the creation of libraries of steroid derivatives. acs.orgnih.gov For example, parallel synthesis has been used in the efficient preparation of novel oxa-steroids, allowing for the evaluation of a range of substituted compounds for receptor antagonist activities and SAR studies. nih.gov Solid-phase synthesis, where the steroid substrate is attached to a polymer support, is a powerful combinatorial method that has been explored for the synthesis of steroid derivatives, such as phenolic steroids. acs.org

The application of these techniques allows researchers to generate a wide range of new steroid structures and study their interactions with biological targets in a more efficient manner than traditional synthetic methods. routledge.com

Pharmaceutical Formulation Science and Advanced Delivery Systems

Development of Inhalation Formulations (e.g., dry powders)

Inhalation is a preferred route for administering drugs to the respiratory system, offering fast and effective local delivery. google.comnih.gov Dry powder inhalers (DPIs) are a popular method for pulmonary drug delivery, providing advantages such as room temperature stability, portability, and potentially improved patient adherence compared to liquid formulations. nih.gov Icometasone (B32205) enbutate has been identified as a corticosteroid suitable for administration by inhalation, including as a dry powder. google.com

Carrier Systems and Excipient Selection (e.g., saccharides like lactose)

Dry powder formulations often consist of micronized drug particles blended with larger carrier particles. ulb.ac.be These carriers are crucial for improving powder handling, dispensing, and metering, especially when the dose of the active pharmaceutical ingredient (API) is very small. ulb.ac.be Lactose (B1674315) is the most commonly used excipient in carrier-based DPI formulations due to its versatility and established use in numerous inhalation therapies. ulb.ac.benih.govpharmaexcipients.com Other suitable fillers for pharmaceutical preparations, including those potentially for inhalation, encompass sugars like sucrose, mannitol, or sorbitol, and cellulose (B213188) preparations such as maize starch, wheat starch, rice starch, potato starch, gelatin, gum tragacanth, methyl cellulose, hydroxypropylmethyl-cellulose, sodium carboxymethylcellulose, and/or polyvinylpyrrolidone (B124986) (PVP). justia.com Lactose-containing DPI powder mixtures are often referred to as ordered or interactive mixtures. ulb.ac.be

The characteristics of the carrier, such as particle size distribution, shape, and surface properties, significantly impact the aerosol performance of the dry powder formulation. ulb.ac.be The balance between adhesive forces between the drug and carrier particles and cohesive forces within the powder is critical for a stable formulation that allows for easy separation and dispersion during inhalation. ulb.ac.be

Particle Engineering for Pulmonary Delivery

Particle engineering plays a vital role in optimizing the aerosol performance of DPI formulations. nih.gov The size of the delivered particles is a critical factor for drug delivery to the lung, as it influences where in the respiratory tract the particles are deposited. google.com Smaller particle sizes generally remain suspended in the air for longer periods, allowing for delivery to the lower respiratory tract. google.com Particles that are too large may deposit in the upper respiratory tract, potentially leading to local adverse effects. google.com

Over the past decades, significant effort has been dedicated to engineering particle properties like size, morphology, and density to enhance the dispersibility of inhalation powders. nih.gov For instance, porous particles with large geometric diameters but low density have been engineered to reach deep into the lungs and potentially evade clearance mechanisms. nih.gov The efficiency of a powder formulation is highly dependent on the particle size and particle size distribution (PSD) of both the drug and the carrier, as well as the fine-lactose content when lactose is used as a carrier. ulb.ac.be

Matrix-Based Drug Delivery Systems

Matrix-based drug delivery systems involve dispersing an active ingredient within an excipient matrix. This approach can be used to control the release of the drug and protect it from degradation. google.comnih.gov

Encapsulation and Dispersion in Excipient Matrices (e.g., fatty alcohols, solid paraffins, triglycerides)

Icometasone enbutate, like other active ingredients, can be dispersed within an excipient matrix. google.com Research has explored preparations where an active ingredient is essentially uniformly dispersed in a matrix composed of one or more excipients selected from groups including fatty alcohols, triglycerides, partial glycerides, and fatty acid esters. google.com Furthermore, preparations where an active ingredient is dispersed in an excipient matrix containing at least one solid paraffin (B1166041) alongside one or more of the aforementioned excipients have also been investigated. google.com Specific combinations explored include matrices comprising a mixture of at least one fatty alcohol and at least one solid paraffin, at least one triglyceride and at least one solid paraffin, at least one partial glyceride and at least one solid paraffin, or at least one fatty acid ester and at least one solid paraffin. google.com These matrix systems aim to provide a preparation that maintains desired functionality and can be processed into various pharmaceutical dosage forms. google.com

Analytical Methodologies for Preclinical Research

Chromatographic and Spectrometric Methods for Compound and Metabolite Quantification in Biological Matrices

The determination of the metabolic profile of Icometasone (B32205) enbutate in preclinical studies implies the use of chromatographic and spectrometric methods. While the specific details of the methods used for Icometasone enbutate metabolite quantification are not extensively detailed in the provided snippets, the analysis of metabolic profiles in biological matrices typically involves techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation of the parent compound from its various metabolites based on their physicochemical properties (chromatography) and subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns (mass spectrometry). The study in Sprague-Dawley rats investigated the metabolic profile of ³H-icometasone enbutate, indicating that analytical methods capable of separating and detecting different metabolic products were employed nucleos.comwikipedia.org. Bioanalysis of drugs and metabolites, especially anti-inflammatory compounds, often relies on these powerful hyphenated techniques nucleos.comwikipedia.org.

Emerging Research Directions and Future Perspectives

Elucidation of Nuanced Glucocorticoid Receptor Signaling Pathways

The glucocorticoid receptor (GR) is a key intracellular target for corticosteroids, mediating their diverse physiological effects. Emerging research in GR signaling aims to unravel the complexities of its activation, interaction with coregulators, and binding to chromatin nih.govnih.gov. Understanding how different ligands, potentially including icometasone (B32205) enbutate, influence the communication between various GR domains and modulate transcriptional responses is a critical area of investigation nih.gov. Such detailed molecular insights are essential for developing selective GR ligands/agonists (SEGRAs) that can differentiate between desired therapeutic effects (e.g., anti-inflammatory) and undesirable outcomes (e.g., effects on bone cells) nih.gov. While specific detailed findings on icometasone enbutate's interaction with these nuanced pathways in emerging research were not prominently found, the general progress in understanding GR signaling provides a framework for potential future studies on this compound.

Exploration of Novel Preclinical Efficacy Models Beyond Traditional Applications

The exploration of novel preclinical models is crucial for evaluating compound efficacy in more complex biological systems and identifying potential applications beyond conventional uses. While traditional pharmacokinetic studies in animal models have been conducted for this compound nih.govnih.gov, the field is moving towards incorporating more sophisticated in vitro and in vivo models. The inclusion of compounds like this compound in studies utilizing advanced techniques, such as machine learning models to predict blood-brain barrier (BBB) penetration, exemplifies the application of novel preclinical approaches nih.gov. Although this specific study focused on predicting a pharmacokinetic property (BBB penetration) rather than a novel efficacy endpoint, it highlights the potential for evaluating corticosteroid behavior in diverse model systems. Future research could explore the efficacy of this compound in novel preclinical models relevant to conditions not traditionally associated with corticosteroid treatment, guided by insights from molecular signaling and predictive modeling.

Rational Design of Next-Generation Corticosteroid Compounds with Tailored Pharmacological Profiles

The rational design of corticosteroids aims to create compounds with improved therapeutic indices and reduced side effects by precisely engineering their interaction with biological targets. This involves leveraging structural insights and understanding the relationship between chemical structure and pharmacological activity. The development of SEGRAs, designed to dissociate beneficial anti-inflammatory effects from adverse effects on tissues like bone, represents a key direction in rational corticosteroid design nih.gov. While the available information does not detail the rational design process specifically for this compound or its direct contribution to the design of next-generation compounds, research into the properties and behavior of existing corticosteroids like this compound informs this process. Understanding the metabolic profile and protein binding characteristics of this compound, for instance, can provide valuable data for designing new compounds with optimized pharmacokinetic properties nih.govnih.gov.

Advancements in In Vitro and Computational Models for Predicting Compound Behavior

Significant advancements are being made in the use of in vitro and computational models to predict the behavior of pharmaceutical compounds, including corticosteroids. These models offer efficient and ethical alternatives or supplements to traditional in vivo studies. In vitro models, such as cell-based assays for evaluating drug transport, provide insights into cellular permeability and efflux mechanisms nih.gov. Computational models, particularly those utilizing machine learning algorithms, are increasingly employed for predicting various compound properties. For example, machine learning models, including deep residual networks (DRN), random forests (RF), and extra trees (ET) classifiers, have been used to predict the ability of compounds, such as this compound, to penetrate the blood-brain barrier nih.gov. This study utilized techniques like LIME (Local Interpretable Model-agnostic Explanations) to interpret the models and identify substructures influencing BBB penetration nih.gov. The inclusion of this compound in such predictive modeling studies demonstrates the growing reliance on computational tools to understand and forecast compound behavior early in the research process. Further advancements in these models are expected to play a crucial role in accelerating the characterization and optimization of corticosteroid compounds.

常见问题

Q. What existing pharmacokinetic studies have been conducted on icometasone enbutate, and what methodologies were employed?

Existing studies utilized intravenous, oral, and intratracheal administration routes in Sprague-Dawley rats to evaluate absorption, distribution, and metabolism. Radiolabeled (³H) this compound was employed to track protein binding and metabolic pathways, with liquid chromatography and mass spectrometry (LC-MS/MS) for metabolite identification . Researchers should replicate these methods while incorporating contemporary analytical techniques (e.g., high-resolution MS) to enhance sensitivity.

How can researchers formulate a hypothesis-driven research question for investigating this compound's anti-inflammatory mechanisms?

Use the PICOT framework:

- P opulation: Preclinical models (e.g., murine inflammation models).

- I ntervention: this compound administration at varying doses.

- C omparison: Standard corticosteroids (e.g., dexamethasone).

- O utcome: Reduction in pro-inflammatory cytokines (IL-6, TNF-α).

- T ime: Acute (24–72 hrs) vs. chronic (14-day) exposure. This structure ensures alignment with experimental objectives and clinical relevance .

Q. What in vitro and in vivo models are appropriate for assessing this compound's efficacy in preclinical studies?

- In vitro : Human keratinocyte cultures or macrophage cell lines to measure cytokine suppression.

- In vivo : Rat models of contact dermatitis or asthma, with endpoints like histopathological scoring and bronchoalveolar lavage fluid analysis. Ensure dose-ranging studies to establish therapeutic windows and toxicity thresholds .

Advanced Research Questions

Q. How should researchers address discrepancies in reported protein binding affinities of this compound across experimental conditions?

Conduct comparative studies under standardized conditions (pH, temperature, serum concentration). Use orthogonal methods:

Q. What experimental design considerations are critical when optimizing the synthesis of this compound to improve yield and purity?

- Solid-phase synthesis : Utilize resin-bound intermediates to minimize side reactions.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.

- Purification : High-performance liquid chromatography (HPLC) with orthogonal gradient elution. Document steric and electronic effects of substituents on cyclization efficiency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Non-linear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values.

- Bayesian hierarchical modeling to account for inter-individual variability in preclinical data.

- False discovery rate (FDR) correction for multi-cytokine analyses to reduce Type I errors. Validate models using bootstrap resampling or cross-validation .

Methodological Guidance for Data Analysis

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic profiles of this compound?

- Perform interspecies comparisons using liver microsomes from rats, humans, and dogs.

- Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism.

- Validate findings with cryopreserved hepatocytes to assess enzyme induction/ inhibition .

Q. What strategies elucidate the metabolic pathways of this compound using modern mass spectrometry techniques?

- High-resolution MS/MS with collision-induced dissociation (CID) to identify fragment ions.

- Hydrogen-deuterium exchange (HDX) to map metabolic hotspots.

- Stable isotope labeling (¹³C/¹⁵N) to track biotransformation in real-time .

Hypothesis Development and Validation

Q. How can existing data on this compound's glucocorticoid receptor affinity inform mechanistic studies?

Q. What steps ensure rigor when designing experiments to compare this compound with other corticosteroids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。